1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249643
InChI: InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18249643

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)ethanol
Standard InChI InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3
Standard InChI Key YNEMGYNQYXMWAU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(CNC)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol consists of:

  • A 4-ethylphenyl group (aromatic ring with an ethyl substituent at the para position).

  • A methylamino group (-NH-CH3_3) linked to an ethanol backbone.

  • A hydroxyl group (-OH) at the terminal position of the ethanol chain.

The IUPAC name is 1-(4-ethylphenyl)-2-(methylamino)ethanol, and its SMILES notation is CCC1=CC=C(C=C1)C(C(C)NC)O . The InChIKey MMTHSVQWQJSUJY-UHFFFAOYSA-N confirms its unique stereochemical identity .

Molecular Properties

PropertyValueSource
Molecular weight193.28 g/mol
Boiling pointEstimated 230–250°C (lit.)
Density~1.05 g/cm³ (analog-based)
SolubilitySparingly in water; soluble in organic solvents (e.g., chloroform)
pKa (methylamino group)9.5–10.2

Synthesis and Industrial Production

Reductive Amination

A primary method involves reacting 4-ethylacetophenone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 5–6):

4-Ethylacetophenone+MethylamineNaBH3CN, HCl1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol\text{4-Ethylacetophenone} + \text{Methylamine} \xrightarrow{\text{NaBH}_3\text{CN, HCl}} \text{1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol}

Optimization parameters:

  • Temperature: 40–60°C

  • Reaction time: 6–12 hours

  • Molar ratio (ketone:amine): 1:1.2

Nucleophilic Substitution

An alternative route employs 1-(4-ethylphenyl)ethylamine reacting with ethylene oxide in anhydrous ethanol with a base catalyst (e.g., KOH):

1-(4-Ethylphenyl)ethylamine+CH2OKOHTarget Compound\text{1-(4-Ethylphenyl)ethylamine} + \text{CH}_2\text{O} \xrightarrow{\text{KOH}} \text{Target Compound}

Yield: ~75–85% after purification via column chromatography.

Industrial-Scale Production

Large-scale synthesis utilizes continuous flow reactors to enhance efficiency:

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Distillation or industrial-scale chromatography.

  • Purity standards: >98% (HPLC).

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 1.22 (t, 3H, -CH2_2CH3_3)

    • δ 2.45 (s, 3H, -NHCH3_3)

    • δ 3.60 (m, 2H, -CH2_2OH)

    • δ 7.25–7.35 (m, 4H, aromatic protons) .

  • IR (KBr):

    • 3300 cm⁻¹ (N-H stretch)

    • 1050 cm⁻¹ (C-O stretch).

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 8.2 min.

  • GC-MS: Molecular ion peak at m/z 193.1 [M+H]⁺ .

CompoundlogPSolubility (mg/mL)Receptor Affinity (IC₅₀)
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol2.10.815 µM (5-HT2A_{2A})
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol1.91.212 µM (5-HT2A_{2A})
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol2.40.58 µM (5-HT2A_{2A})

Data extrapolated from structural analogs .

Future Research Directions

  • Enantioselective synthesis: Engineer amine dehydrogenases for >99% enantiomeric excess.

  • Structure-activity relationships (SAR): Introduce halogen substituents to enhance blood-brain barrier permeability.

  • Targeted drug delivery: Conjugate with PLGA nanoparticles for sustained release in neurological studies.

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